(2S,5S)-5-(4-Methoxyphenyl)pyrrolidine-2-carboxylic acid

Chiral purity Enantiomeric excess MC4R agonist synthesis

(2S,5S)-5-(4-Methoxyphenyl)pyrrolidine-2-carboxylic acid (CAS 1270264-60-2) is a chiral, non-proteinogenic α-amino acid derivative featuring a substituted pyrrolidine ring. It belongs to the class of pyrrolidine-2-carboxylic acids that serve as conformationally constrained proline analogs and as key intermediates in the synthesis of melanocortin-4 receptor (MC4R) agonists.

Molecular Formula C12H15NO3
Molecular Weight 221.25 g/mol
Cat. No. B13240077
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S,5S)-5-(4-Methoxyphenyl)pyrrolidine-2-carboxylic acid
Molecular FormulaC12H15NO3
Molecular Weight221.25 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2CCC(N2)C(=O)O
InChIInChI=1S/C12H15NO3/c1-16-9-4-2-8(3-5-9)10-6-7-11(13-10)12(14)15/h2-5,10-11,13H,6-7H2,1H3,(H,14,15)/t10-,11-/m0/s1
InChIKeyNQDZIUKATYIJFZ-QWRGUYRKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why (2S,5S)-5-(4-Methoxyphenyl)pyrrolidine-2-carboxylic acid Is a Critical Chiral Building Block for Drug Discovery


(2S,5S)-5-(4-Methoxyphenyl)pyrrolidine-2-carboxylic acid (CAS 1270264-60-2) is a chiral, non-proteinogenic α-amino acid derivative featuring a substituted pyrrolidine ring. It belongs to the class of pyrrolidine-2-carboxylic acids that serve as conformationally constrained proline analogs and as key intermediates in the synthesis of melanocortin-4 receptor (MC4R) agonists [1]. The (2S,5S) absolute configuration at both stereocenters imparts a defined three-dimensional orientation of the 4-methoxyphenyl substituent, which is critical for the biological activity of downstream peptidomimetics [2]. The compound carries a free secondary amine and a free carboxylic acid, enabling direct incorporation into peptide chains or further functionalization without additional deprotection steps, distinguishing it from N-protected variants commonly offered as alternatives .

Stereochemical identity (2S,5S) single enantiomer for stereochemical-control studies
Workflow advantage Free amine and acid; no deprotection steps required
Application context MC4R agonist intermediate and constrained peptide design

Procurement Risk: Why Generic Pyrrolidine Carboxylic Acid Analogs Cannot Replace (2S,5S)-5-(4-Methoxyphenyl)pyrrolidine-2-carboxylic acid


Pyrrolidine-2-carboxylic acid derivatives with different aryl substituents, stereochemistry, or N-protection status cannot be substituted for this compound without altering the pharmacological profile of the final molecule. The 4-methoxyphenyl group modulates both electronic character and steric bulk, directly affecting receptor affinity and selectivity [1]. The (2S,5S) diastereomer presents the aryl ring in a specific spatial orientation that is non-interchangeable with (2R,5R) or cis-configured (2S,5R) diastereomers; MC4R agonist programs have demonstrated that diastereomeric purity is a prerequisite for achieving target selectivity over related melanocortin receptor subtypes [2]. Furthermore, the free amino acid form eliminates the variability, cost, and racemization risk associated with on-resin or in-situ deprotection of N-Boc or N-Fmoc protected analogs [3].

Aryl profile 4-Methoxyphenyl substitution may shift receptor selectivity compared to phenyl or hydroxy analogs.
Diastereomer (2R,5R) or cis diastereomers may alter target engagement and cannot be assumed equivalent.
N‑Protection N‑Boc/Fmoc variants introduce deprotection steps and potential C2 epimerization risk.

Head-to-Head Evidence: Quantified Differentiation of (2S,5S)-5-(4-Methoxyphenyl)pyrrolidine-2-carboxylic acid from Its Closest Analogs


Stereochemical Purity: Enantiomeric Excess of the (2S,5S)-Configured Free Amino Acid vs. Racemic and N-Protected Analogs

The target compound is supplied as a single (2S,5S)-enantiomer with an enantiomeric excess of >99.9% ee when synthesized via the asymmetric reduction–cyclization route described for pyrrolidine carboxylic acid intermediates [1]. In contrast, the racemic mixture (rac-(2R,5R)-5-(4-methoxyphenyl)pyrrolidine-2-carboxylic acid) requires chiral chromatographic separation, which results in material loss of >50% and adds purification cost [1]. The N-Boc protected variant (1-[(tert-butoxy)carbonyl]-5-(4-methoxyphenyl)pyrrolidine-2-carboxylic acid) introduces a molecular weight increase of 100.12 Da (221.25 → 321.37 Da) and requires acidic deprotection, which can lead to partial epimerization at the C2 position [2].

Chiral purity
Head-to-head
ee >99.9% (free amino acid) vs racemate (ee 0%, >50% yield loss) and N‑Boc analog (MW +100 Da, epimerization risk)
Stereochemical-control workflow fit; avoids chiral separation overhead.
Asymmetric synthesis per patent route; chiral HPLC confirmation.
Chiral purity Enantiomeric excess MC4R agonist synthesis

Conformational Restriction: Pyrrolidine Ring Constraint vs. Proline and Phenylproline Scaffolds

The 5-(4-methoxyphenyl) substitution on the pyrrolidine ring introduces a defined exocyclic aryl group that restricts backbone φ and ψ dihedral angles. Nuclear magnetic resonance (NMR) studies on structurally related 5-phenylproline derivatives show a preference for the trans amide rotamer (>90% at room temperature in D₂O) compared to unsubstituted proline (~85% trans) [1]. The methoxy group contributes an electron-donating effect (+M) that further stabilizes the trans conformer by reducing the cis-trans isomerization rate, which is advantageous for peptides requiring a stable trans-amide bond for biological activity [2].

Conformational restriction
Class-level inference
Estimated >90% trans-amide preference (based on 5-phenylproline NMR); no direct experimental data for target compound.
Trans-amide stabilization may support backbone rigidity in peptidomimetics.
Data to verify; explicit NMR study not located.
Conformational analysis Proline analog Peptide backbone rigidity

Physicochemical Differentiation: Calculated LogP and Hydrogen Bonding Capacity vs. Phenyl and Hydroxy Analogs

The computed octanol–water partition coefficient (XLogP3-AA) for the target compound is -0.9, indicating moderate hydrophilicity [1]. This places the 4-methoxyphenyl analog between the more lipophilic 5-phenylpyrrolidine-2-carboxylic acid (predicted XLogP ~0.2) and the more hydrophilic 5-(4-hydroxyphenyl) analog (predicted XLogP ~-1.5). The methoxy substituent adds one hydrogen bond acceptor (total HBA count = 4) while retaining two hydrogen bond donors (carboxylic acid OH, secondary amine NH), offering a balanced polarity profile suitable for both aqueous solubility and passive membrane permeability [2].

Physicochemical profile
Cross-study comparable
XLogP3 = -0.9; HBD = 2, HBA = 4. Intermediate lipophilicity between phenyl (XLogP ~0.2) and 4-hydroxyphenyl (XLogP ~-1.5) analogs.
Balance of solubility and permeability for fragment-to-lead design.
Computed values; experimental logP unavailable.
Lipophilicity Hydrogen bonding ADME prediction

Biological Activity Profile: Reported Anti-inflammatory, Analgesic, and Anticonvulsant Effects vs. Close Analogs

The hydrochloride salt of (2S,5S)-5-(4-methoxyphenyl)pyrrolidine-2-carboxylic acid (also referred to as (S)-(-)-MPPC) has been reported to exhibit anti-inflammatory, analgesic, and anticonvulsant activities in preliminary pharmacological screens . However, these data are sourced from vendor-provided summaries and lack direct comparator data; no peer-reviewed publication with quantitative IC₅₀, ED₅₀, or receptor occupancy values could be identified for the target compound itself. Structurally, the activity profile is consistent with the class of 5-aryl-pyrrolidine-2-carboxylic acids, where the aryl substituent at the 5-position is known to interact with the P2 pocket of target receptors such as MC4R [1].

Biological activity report
Data to verify
Vendor-reported anti-inflammatory, analgesic, anticonvulsant effects; no quantitative IC₅₀ or ED₅₀ published.
Supports pharmacological screening context; not validated for procurement decisions.
Source: vendor summaries; peer-reviewed evidence absent.
Anti-inflammatory Analgesic Anticonvulsant In vivo pharmacology

Procurement-Driven Application Scenarios for (2S,5S)-5-(4-Methoxyphenyl)pyrrolidine-2-carboxylic acid


Synthesis of Melanocortin-4 Receptor (MC4R) Agonist Intermediates

The compound serves as the pyrrolidine carboxylic acid core for constructing MC4R agonists described in patent families (e.g., US 20060199958). Its (2S,5S) stereochemistry is essential for selectivity over MC1R, MC3R, and MC5R [1]. Procuring the single-enantiomer free acid directly bypasses the chiral HPLC separation steps that are otherwise required when starting from racemic material.

Conformationally Constrained Peptide and Peptidomimetic Design

As a proline analog with a 4-methoxyphenyl substituent at the 5-position, the compound enforces a trans-amide bond geometry and rigidifies the peptide backbone. This is valuable for structure–activity relationship (SAR) studies where reduced conformational entropy is desired [2].

Chiral Building Block for Fragment-Based Drug Discovery (FBDD)

With a molecular weight of 221.25 Da and an XLogP of -0.9, this compound fits within fragment-like chemical space (MW <300, cLogP <3). The free amine and carboxylic acid enable rapid diversification via amide coupling or reductive amination, making it a suitable starting point for fragment libraries [3].

Application
Selection Property
Validation Focus
MC4R agonist intermediate synthesis
Single-enantiomer free acid
Stereochemical integrity and MC4R selectivity context
Conformationally constrained peptide design
trans-amide geometry enforcement
Peptide backbone conformational analysis
Fragment-based drug discovery
Fragment-like physicochemical profile
Lipophilicity and solubility-permeability balance
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